REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:6][CH2:5][N:4]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:3]1.CO[CH:16](OC)[N:17]([CH3:19])[CH3:18]>O1CCOCC1>[C:10]([O:9][C:7]([N:4]1[CH2:3][C:2](=[O:1])[C:6](=[CH:16][N:17]([CH3:19])[CH3:18])[CH2:5]1)=[O:8])([CH3:13])([CH3:12])[CH3:11]
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Name
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|
Quantity
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25 g
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Type
|
reactant
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Smiles
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O=C1CN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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27 mL
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Type
|
reactant
|
Smiles
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COC(N(C)C)OC
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Name
|
|
Quantity
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170 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The dioxane was removed in vacuo
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Type
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CUSTOM
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Details
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The resulting red solid was triturated with hexanes (180 mL) for one hour
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Duration
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1 h
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Type
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FILTRATION
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Details
|
filtered
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Type
|
WASH
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Details
|
The solid was rinsed with hexanes (2×80 mL) and air
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Type
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CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C(C1)=O)=CN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.04 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 46.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |